Ethyl 3-cyclobutylpropanoate
Overview
Description
Ethyl 3-cyclobutylpropanoate is an organic compound with the molecular formula C9H16O2. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclobutylpropanoate can be synthesized through the esterification of 3-cyclobutylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of anhydrous conditions and azeotropic distillation can help in removing water formed during the reaction, thus shifting the equilibrium towards the ester product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclobutylpropanoate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed to yield 3-cyclobutylpropanoic acid and ethanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 3-cyclobutylpropanoic acid and ethanol.
Reduction: 3-cyclobutylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3-cyclobutylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-cyclobutylpropanoate involves its hydrolysis to form 3-cyclobutylpropanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate, which then collapses to yield the acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propanoate: Used in the manufacture of perfumes and as a solvent.
Uniqueness
Ethyl 3-cyclobutylpropanoate is unique due to the presence of a cyclobutyl group, which imparts distinct chemical properties and reactivity compared to other esters. The strained ring structure of the cyclobutyl group can influence the compound’s stability and reactivity in chemical reactions .
Properties
IUPAC Name |
ethyl 3-cyclobutylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDRXHIHFFKBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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